molecular formula C13H18N2O2 B1377682 4-benzyl-N-methylmorpholine-2-carboxamide CAS No. 135072-16-1

4-benzyl-N-methylmorpholine-2-carboxamide

Cat. No.: B1377682
CAS No.: 135072-16-1
M. Wt: 234.29 g/mol
InChI Key: GNALSHTYAZAZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-methylmorpholine-2-carboxamide typically involves the reaction of morpholine derivatives with benzyl halides and methylating agents. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-methylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1.1. α-Glucosidase Inhibition

One of the notable applications of 4-benzyl-N-methylmorpholine-2-carboxamide is its potential as an α-glucosidase inhibitor . The α-glucosidase enzyme plays a crucial role in carbohydrate digestion and glycemic control. Inhibition of this enzyme can be beneficial for managing conditions such as diabetes.

  • Mechanism of Action : The compound interacts with the active site of the α-glucosidase enzyme, preventing the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial glucose levels.
  • Experimental Findings : Studies have shown that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase, making them candidates for further development as antidiabetic agents.

1.2. Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Its structural characteristics allow it to interact with various biological targets involved in cancer progression.

  • Case Study : In vitro studies demonstrated that modifications to the morpholine ring can enhance the compound's effectiveness against specific cancer cell lines. For instance, derivatives were tested for antiproliferative activity, showing promising results against human cancer cells .

2.1. Enzyme Studies

The compound serves as a valuable biochemical probe for studying enzyme mechanisms and interactions.

  • Application : It has been utilized in experiments to elucidate the structure-activity relationships (SAR) of morpholine-based inhibitors, providing insights into how structural modifications affect enzyme binding and activity.

2.2. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound.

  • Findings : Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial activity, potentially inhibiting various bacterial strains and fungi .

3.1. Organic Synthesis

In industrial chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Role in Synthesis : Its unique chemical structure allows it to act as a building block for creating novel compounds with desired properties, which can be utilized in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal Chemistryα-Glucosidase InhibitorReduces postprandial glucose levels; potential antidiabetic agent.
BiochemistryEnzyme Mechanism StudiesValuable probe for studying enzyme interactions.
Anticancer ResearchAntiproliferative ActivityEffective against specific cancer cell lines .
Antimicrobial ResearchBroad-spectrum ActivityInhibits various bacterial strains and fungi .
Organic SynthesisIntermediate for Complex MoleculesUsed in pharmaceutical and agrochemical synthesis.

Mechanism of Action

The mechanism of action of 4-benzyl-N-methylmorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-N-methylmorpholine-2-carboxamide is unique due to the presence of both the benzyl and methyl groups, which contribute to its specific chemical properties and potential biological activities. These structural features make it distinct from other morpholine derivatives and enhance its utility in various research applications .

Biological Activity

4-benzyl-N-methylmorpholine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a benzyl group and a carboxamide functional group. Its chemical formula is C13H18N2O2C_{13}H_{18}N_{2}O_{2} . The unique combination of substituents on the morpholine ring is believed to enhance its biological activity compared to other morpholine derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects, including anti-inflammatory and anticancer properties .

Enzyme Inhibition

One of the most studied activities of this compound is its potential as an α-glucosidase inhibitor . This enzyme plays a vital role in carbohydrate metabolism, and its inhibition can slow down glucose absorption in the intestines, making it a target for diabetes management .

Table 1: α-Glucosidase Inhibition Data

CompoundIC50 (µM)Reference
Acarbose (standard)58.8 ± 0.012
This compoundTBDProposed studies

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays. For instance, it has been evaluated alongside other morpholine derivatives for their α-glucosidase inhibitory potential.

Study Overview

In one study, a series of benzimidazolium salts incorporating N-methylmorpholine were synthesized and screened for their inhibitory activity against α-glucosidase. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to acarbose, suggesting enhanced potency .

Table 2: Comparative α-Glucosidase Inhibition of Related Compounds

CompoundIC50 (µM)Reference
Compound 5d15 ± 0.030
Compound 5f19 ± 0.060
Compound 5g25 ± 0.106
Compound 5h21 ± 0.070

These findings highlight the potential of morpholine derivatives, including this compound, as viable candidates for further development as antidiabetic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-benzyl-N-methylmorpholine-2-carboxamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with morpholine derivatives (e.g., 4-benzylmorpholine-3-carboxylic acid ) as precursors. Introduce the methyl group via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
  • Step 2 : Carboxamide formation can be achieved via coupling reactions (e.g., EDC/HOBt-mediated amidation) with methylamine.
  • Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and confirm purity >97% via LC-MS. Reference standards from catalogs like Kanto Reagents ensure reliable comparisons .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Melting Point : Use differential scanning calorimetry (DSC) with calibration against known standards (e.g., 4-benzyl-2-morpholinecarboxylic acid hydrochloride, mp 244–245°C ).
  • Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and logP calculations via octanol-water partitioning.
  • Spectroscopy : Assign NMR signals using 2D experiments (HSQC, HMBC) and compare to PubChem data for analogous carboxamides .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve metabolic stability?

  • Methodology :

  • Substituent Effects : Replace the benzyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance stability, as seen in trifluoromethyl-containing benzamides .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes and prioritize analogs with lower metabolic clearance.
  • Validation : Synthesize top candidates and test in hepatocyte stability assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Batch Analysis : Compare impurity profiles (HPLC-MS) across studies. Even minor impurities (e.g., 0.1% by area) can skew bioactivity .
  • Polymorphism Screening : Conduct X-ray crystallography to identify polymorphic forms, as polymorphism affects solubility and bioavailability .
  • Dose-Response Reevaluation : Re-test activity under standardized conditions (e.g., fixed DMSO concentration, cell passage number) .

Q. How can researchers validate target engagement in cellular assays?

  • Methodology :

  • Chemical Proteomics : Use pull-down assays with biotinylated probes of the compound to identify binding proteins in lysates.
  • SAR Studies : Correlate structural modifications (e.g., morpholine ring substitution) with activity loss/gain to confirm target relevance.
  • Negative Controls : Include inactive enantiomers or scaffold-matched decoys to rule out off-target effects .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50.
  • Outlier Handling : Use Grubbs’ test (α=0.05) to exclude outliers, ensuring reproducibility across replicates.
  • Power Analysis : Predefine sample sizes (n≥3) to detect ≥20% effect size with 80% power .

Q. How should stability studies under varying pH conditions be structured?

  • Methodology :

  • Buffer Preparation : Use USP-compliant buffers (pH 1.2, 4.5, 6.8, 7.4) and incubate compound solutions (37°C, 24–72 hrs).
  • Degradation Monitoring : Quantify parent compound loss via UPLC-PDA and identify degradation products with high-resolution MS .

Properties

IUPAC Name

4-benzyl-N-methylmorpholine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-13(16)12-10-15(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNALSHTYAZAZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233448
Record name N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-16-1
Record name N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135072-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-N-methylmorpholine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-benzyl-N-methylmorpholine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
4-benzyl-N-methylmorpholine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
4-benzyl-N-methylmorpholine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
4-benzyl-N-methylmorpholine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
4-benzyl-N-methylmorpholine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.